molecular formula C16H13N3O3 B579579 (6-Acetamidophenazin-2-yl) acetate CAS No. 18450-10-7

(6-Acetamidophenazin-2-yl) acetate

Cat. No.: B579579
CAS No.: 18450-10-7
M. Wt: 295.298
InChI Key: MAORRHKNBWIOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Acetamidophenazin-2-yl) acetate is a synthetic phenazine derivative characterized by a tricyclic aromatic phenazine core substituted with an acetamide group at position 6 and an acetate ester at position 2. Phenazines are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and redox properties .

Properties

CAS No.

18450-10-7

Molecular Formula

C16H13N3O3

Molecular Weight

295.298

IUPAC Name

(6-acetamidophenazin-2-yl) acetate

InChI

InChI=1S/C16H13N3O3/c1-9(20)17-13-4-3-5-14-16(13)19-12-7-6-11(22-10(2)21)8-15(12)18-14/h3-8H,1-2H3,(H,17,20)

InChI Key

MAORRHKNBWIOGK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC(=O)C

Synonyms

N-[7-(Acetyloxy)-1-phenazinyl]acetamide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetamidophenazin-2-yl) acetate typically involves the acetylation of 7-hydroxy-1-phenazinylamine. The reaction is carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:

7-Hydroxy-1-phenazinylamine+Acetic anhydrideThis compound\text{7-Hydroxy-1-phenazinylamine} + \text{Acetic anhydride} \rightarrow \text{this compound} 7-Hydroxy-1-phenazinylamine+Acetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(6-Acetamidophenazin-2-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenazine derivatives.

Scientific Research Applications

(6-Acetamidophenazin-2-yl) acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Acetamidophenazin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Acetamide Derivatives (EP3 348 550A1)

The European patent application EP3 348 550A1 describes benzothiazole-based acetamide derivatives, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (Figure 1). These compounds share the acetamide functional group with (6-acetamidophenazin-2-yl) acetate but differ in core structure (benzothiazole vs. phenazine) and substituents. Key comparisons include:

Property This compound Benzothiazole Acetamides
Core Structure Phenazine (tricyclic aromatic) Benzothiazole (bicyclic aromatic)
Substituents Acetamide (C6), acetate (C2) Trifluoromethyl, methoxyphenyl groups
Molecular Weight ~300–350 g/mol (estimated) ~350–400 g/mol (e.g., C₁₆H₁₃F₃N₂O₂S)
Solubility Moderate (polar groups enhance H₂O solubility) Variable (trifluoromethyl reduces polarity)
Pharmacological Target Likely intercalation/redox activity Kinase inhibition, antimicrobial

The trifluoromethyl group in benzothiazole derivatives enhances metabolic stability but reduces aqueous solubility compared to the acetate group in the phenazine compound. The phenazine core may enable redox cycling, a property absent in benzothiazoles .

Methyl 2-Phenylacetoacetate (Cayman Chemical)

Methyl 2-phenylacetoacetate (CAS 16648-44-5) is an ester-containing compound used as a synthetic intermediate. While structurally distinct from this compound, its ester functionality provides insights into stability and reactivity:

Property This compound Methyl 2-Phenylacetoacetate
Functional Groups Acetamide, acetate ester Ketone, ester
Molecular Formula C₁₆H₁₃N₃O₃ (estimated) C₁₁H₁₂O₃
Stability Likely hydrolytically stable (aromatic core) Prone to hydrolysis (α-keto ester)
Storage Conditions Room temperature (hypothetical) -20°C (to prevent degradation)
Applications Potential drug candidate Analytical standard, precursor to illicit drugs

The acetate group in the phenazine derivative may confer better shelf stability than the α-keto ester in methyl 2-phenylacetoacetate, which requires cryogenic storage .

Research Findings and Implications

  • Bioactivity : Benzothiazole acetamides exhibit kinase inhibition, suggesting that this compound’s acetamide group could similarly interact with enzymatic targets .
  • Stability : Phenazines’ aromatic cores resist degradation compared to linear esters, but electron-withdrawing groups (e.g., trifluoromethyl in benzothiazoles) may offer superior metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Stability Profile
This compound Phenazine Acetamide, acetate ester ~300–350 Moderate (room temperature)
Benzothiazole Acetamides Benzothiazole Acetamide, trifluoromethyl ~350–400 High (metabolically stable)
Methyl 2-Phenylacetoacetate Linear chain α-Keto ester 192.2 Low (requires -20°C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.